molecular formula C21H26N2O B13579467 3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide

3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide

Cat. No.: B13579467
M. Wt: 322.4 g/mol
InChI Key: MXLNSGUGFGDRLN-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group and an amide linkage to a phenylpropanamide moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

    Amidation: The benzylated piperidine is reacted with phenylpropanoyl chloride in the presence of a base such as triethylamine to form the final amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzylpiperidin-1-YL)-N-phenylbenzamide: Similar structure but with a benzamide moiety.

    3-(4-Benzylpiperidin-1-YL)-N-phenylbutanamide: Similar structure but with a butanamide moiety.

Uniqueness

3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide is unique due to its specific combination of a piperidine ring, benzyl group, and phenylpropanamide moiety. This structure allows for distinct interactions with biological systems compared to its analogs, making it a valuable compound for targeted research.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

3-(4-benzylpiperidin-1-yl)-N-phenylpropanamide

InChI

InChI=1S/C21H26N2O/c24-21(22-20-9-5-2-6-10-20)13-16-23-14-11-19(12-15-23)17-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,22,24)

InChI Key

MXLNSGUGFGDRLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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